3-Imino-4-methyl-3,4-dihydropyrazin-2-amine
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Overview
Description
3-Imino-4-methyl-3,4-dihydropyrazin-2-amine is a heterocyclic compound that belongs to the pyrazine family This compound is characterized by its unique structure, which includes an imino group and a methyl group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-4-methyl-3,4-dihydropyrazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxobutanenitrile with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Imino-4-methyl-3,4-dihydropyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-methyl-3,4-dihydropyrazin-2-amine.
Reduction: Formation of 3-amino-4-methyl-3,4-dihydropyrazin-2-amine.
Substitution: Formation of various substituted pyrazine derivatives depending on the substituent introduced.
Scientific Research Applications
3-Imino-4-methyl-3,4-dihydropyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Imino-4-methyl-3,4-dihydropyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methylpyrazine: Similar structure but lacks the imino group.
4-Methyl-3,4-dihydropyrazin-2-amine: Similar structure but lacks the imino group.
3-Imino-4-ethyl-3,4-dihydropyrazin-2-amine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
3-Imino-4-methyl-3,4-dihydropyrazin-2-amine is unique due to the presence of both an imino group and a methyl group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C5H8N4 |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-imino-4-methylpyrazin-2-amine |
InChI |
InChI=1S/C5H8N4/c1-9-3-2-8-4(6)5(9)7/h2-3,7H,1H3,(H2,6,8) |
InChI Key |
SJEKGQLHRULXQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C(C1=N)N |
Origin of Product |
United States |
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